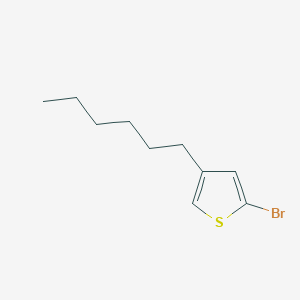

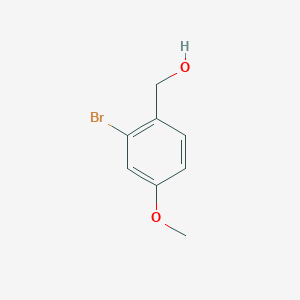

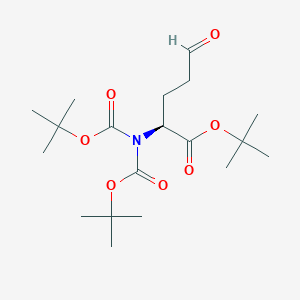

![molecular formula C14H10BrN B1279143 4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile CAS No. 50670-51-4](/img/structure/B1279143.png)

4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile

説明

4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile is a versatile organic compound that has been used for a variety of scientific research applications. It is a brominated biphenyl derivative that has been used in organic synthesis, as a catalyst, and as a reagent in a variety of reactions. It has been used in the laboratory to make a variety of novel compounds, as well as to study the structure and reactivity of organic molecules. In

科学的研究の応用

Synthesis and Biological Activity

4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile has been utilized in the synthesis of various organic compounds with potential biological activities. For instance, it has been used in the synthesis of piprazinyl cyano biphenyl-based compounds that exhibit antimalarial, antibacterial, and antifungal activities, with some compounds demonstrating potency exceeding standard drugs like quinine and Ampicillin (Malani & Dholakiya, 2013). Furthermore, it has been used in the creation of acetyl pyrazoline bearing biphenyl carbonitrile motif, showing promising antimicrobial activity (Patel & Karia, 2016).

Chemical Analysis and Detection

In chemical analysis, this compound has been studied for its electrochemical properties, specifically the cleavage of the carbon–bromine bond and the formation of a radical anion (Prasad & Sangaranarayanan, 2005). This compound also plays a role in the determination of genotoxic impurities in pharmaceutical products, where sensitive detection methods have been developed for its quantification (Jireš et al., 2021).

Material Science and Engineering

In the field of material science, this compound has been involved in the synthesis of novel heterocyclic systems. These systems include partially hydrogenated Spiro[isoquinoline-4,4'-(2H)-pyran] fragments, which have potential applications in various material science domains (Kisel et al., 2002).

Environmental and Pharmaceutical Applications

This compound is significant in environmental and pharmaceutical contexts, where it is used in high-throughput processes like the manufacturing of valsartan, a pharmaceutical drug. Its role in optimizing and making manufacturing processes more environmentally friendly is notable (Beutler et al., 2007).

Safety and Hazards

4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

It is known that this compound is a biphenyl derivative used in the preparation of various pharmaceutical compounds such as protein tyrosine phosphatase 1b inhibitors . Protein tyrosine phosphatases (PTPs) play a crucial role in cellular signal transduction pathways and are important targets for therapeutic intervention in a number of diseases.

特性

IUPAC Name |

4-[4-(bromomethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZWLQDGQDLMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456311 | |

| Record name | 4'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50670-51-4 | |

| Record name | 4'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

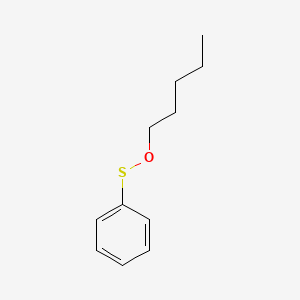

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)

![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)